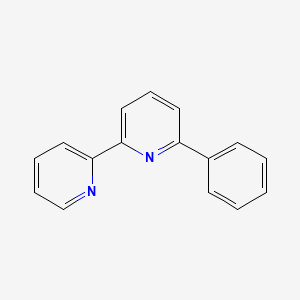

6-Phenyl-2,2'-bipyridine

Descripción general

Descripción

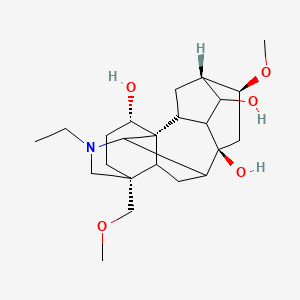

6-Phenyl-2,2’-bipyridine is a type of ligand that has been used in various chemical reactions . It has been successfully constructed into mono- and di-nuclear organoplatinum (II) monomers with cyclometalated ligands . These systems are capable of displaying intriguing solvato- and iono-chromic phenomena by elaborately manipulating non-covalent Pt⋯Pt metal–metal and π–π stacking interactions for their self-assembly processes .

Synthesis Analysis

The synthesis of 6-Phenyl-2,2’-bipyridine involves a direct base-assisted arene C (sp 2 )–H cyclometalation reaction from the rather unreactive precursor materials NiX 2 and HPhbpy (6-phenyl-2,2’-bipyridine) or from the versatile precursor [Ni (HPhbpy)Br 2] 2 . This process allows quantitative access to the title compound from Ni (II) on synthetically useful timescales through base-assisted C‒H activation in nonpolar media at elevated temperature .Molecular Structure Analysis

The molecular structure of 6-Phenyl-2,2’-bipyridine complexes has been studied in various contexts . For example, the crystal and molecular structure of the complex [Ru (HL) 2 Cl 2 ] indicates that it contains two N -bonded ligands and a cis arrangement of the chlorides .Chemical Reactions Analysis

6-Phenyl-2,2’-bipyridine has been involved in various chemical reactions. For instance, it has been used in the self-assembly of platinum (ii) complexes, displaying intriguing solvato- and iono-chromic phenomena . It has also been used in a direct base-assisted C‒H cyclonickelation .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Phenyl-2,2’-bipyridine include a molecular weight of 232.28, a melting point of 83.5-84.5 °C, a boiling point of 390.3±27.0 °C (Predicted), and a density of 1.125±0.06 g/cm3 (Predicted) .Aplicaciones Científicas De Investigación

Organometallic Synthesis

6-Phenyl-2,2’-bipyridine: is utilized in the synthesis of organometallic complexes. For instance, it has been used in the direct base-assisted C‒H Cyclonickelation to form organonickel complexes . This process involves the activation of C(sp2)–H bonds and is significant in the field of catalysis and material science.

Photophysical Properties

This compound is integral in studying the photophysical properties of materials. Research involving platinum (II) 6-phenyl-2,2′-bipyridine complexes has revealed solvato- and iono-chromic phenomena, which are essential for understanding light-matter interactions .

Light-Emitting Devices

6-Phenyl-2,2’-bipyridine: derivatives are used in the development of light-emitting devices . Cyclopalladated complexes of this compound have been shown to exhibit phosphorescent properties, making them suitable for applications in OLEDs and other lighting technologies .

Theoretical Chemistry

6-Phenyl-2,2’-bipyridine: is also a subject of theoretical studies to understand its electronic structure and bonding. Computational methods like DFT are used to predict its behavior in various chemical environments .

Mecanismo De Acción

Target of Action

The primary targets of 6-Phenyl-2,2’-bipyridine are platinum (II) and DNA . The compound forms complexes with platinum (II), which are capable of displaying intriguing solvato- and iono-chromic phenomena . Additionally, the compound has been shown to intercalate with DNA, affecting its structure and function .

Mode of Action

6-Phenyl-2,2’-bipyridine interacts with its targets through non-covalent interactions. In the case of platinum (II), the compound forms mono- and di-nuclear organoplatinum (II) monomers with cyclometalated 6-phenyl-2,2’-bipyridine ligands . These systems are capable of displaying intriguing solvato- and iono-chromic phenomena by elaborately manipulating non-covalent Pt⋯Pt metal–metal and π–π stacking interactions for their self-assembly processes .

When interacting with DNA, the compound exhibits multiple binding modes of mono/bisintercalation and groove binding . This interaction with DNA is based on viscosity measurements .

Biochemical Pathways

The compound’s ability to form complexes with platinum (ii) and to intercalate with dna suggests that it may influence a variety of cellular processes, including dna replication and transcription .

Pharmacokinetics

Given its ability to form complexes with platinum (ii) and to intercalate with dna, it is likely that these properties will significantly impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 6-Phenyl-2,2’-bipyridine’s action are largely dependent on its interaction with its targets. The formation of complexes with platinum (II) can lead to intriguing solvato- and iono-chromic phenomena . On the other hand, its interaction with DNA can affect the structure and function of the DNA, potentially leading to changes in gene expression .

Action Environment

The action of 6-Phenyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the formation of complexes with platinum (II) can be affected by the polarity of the solvent . Similarly, the compound’s interaction with DNA can be influenced by the presence of other molecules in the cellular environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-phenyl-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-7-13(8-3-1)14-10-6-11-16(18-14)15-9-4-5-12-17-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIHGNUQPJHDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404883 | |

| Record name | Bipyridine, polymer-bound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-2,2'-bipyridine | |

CAS RN |

61633-06-5 | |

| Record name | Bipyridine, polymer-bound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexadecasodium;[2-[6-[methyl-[2-[methyl-[2,3,5,6-tetrasulfonatooxy-4-[3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]ethyl]amino]-6-oxo-1,2,4,5-tetrasulfonatooxyhexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B1228318.png)